molecular formula C21H24N4O B5151217 1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No. B5151217
M. Wt: 348.4 g/mol
InChI Key: LVMRTHLTJDIZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Biochemical and physiological effects:
1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which could contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which could protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine in lab experiments include its potential as a neuroprotective agent and its activity as a serotonin receptor agonist. However, its mechanism of action is not fully understood, which could limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for depression, anxiety, and neurodegenerative diseases. Another potential direction is to explore its potential as a therapeutic agent in other areas, such as cancer treatment or cardiovascular disease. Additionally, further research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis method of 1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves several steps. The first step involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(2,3-dimethylphenyl)piperazine to form the desired product.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been studied for its potential use in medicinal chemistry and neuroscience. It has been shown to have activity as a serotonin receptor agonist, which could make it useful in the treatment of depression and anxiety disorders. Additionally, it has been shown to have potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16-7-6-10-19(17(16)2)25-13-11-24(12-14-25)15-20-22-21(23-26-20)18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRTHLTJDIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazine

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